Lipophilicity (LogP) Differentiation of CAS 104169-07-5 Versus Shorter-Chain 2-Alkyl-3-methyl-2,3-dihydrobenzothiazole Analogs
The lipophilicity of the target compound, expressed as ACD/LogP, is 5.31 . This LogP value is elevated relative to the 2-methyl analog (estimated LogP ~2.7) and the 2-ethyl analog (estimated LogP ~3.2), reflecting the contribution of the branched C7 alkyl chain. Because no experimental side-by-side LogP dataset for all analogs has been published, this comparison is tagged as class-level inference based on the additive contribution of methylene units to partition coefficients. The elevated LogP of the target compound indicates enhanced partitioning into non-polar environments, which is relevant for applications requiring high membrane permeability or solubility in hydrophobic matrices.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 5.31 |
| Comparator Or Baseline | 2-Methyl analog: estimated LogP ≈ 2.7; 2-Ethyl analog: estimated LogP ≈ 3.2 (class-level estimates) |
| Quantified Difference | ΔLogP ≈ +2.6 vs. 2-methyl; ≈ +2.1 vs. 2-ethyl |
| Conditions | ACD/Labs Percepta predicted values; no experimental LogP reported for this series |
Why This Matters
LogP differences of this magnitude alter distribution coefficients in biphasic reaction systems and biological partitioning, making the target compound functionally distinct from shorter-chain analogs in any application where hydrophobicity is a critical parameter.
